

An In-depth Technical Guide to the Chemical Properties of Benzyl Methyl Malonate

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Compound of Interest

Compound Name: *Benzyl methyl malonate*

Cat. No.: *B104983*

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Introduction

Benzyl methyl malonate (CAS No. 52267-39-7), also known as malonic acid benzyl methyl ester, is a diester with significant applications in organic synthesis.[1][2] As a versatile chemical intermediate, it serves as a critical building block for a wide array of complex molecules.[3] Its utility is primarily derived from the presence of an active methylene group flanked by two carbonyl groups, which facilitates numerous synthetic transformations.[3] This compound is extensively used in the synthesis of pharmaceutical precursors, agrochemicals like pesticides and herbicides, and other specialty chemicals such as dyes and fragrances.[3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, reactivity, and safety information.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of **benzyl methyl malonate** are summarized below. These values are essential for its handling, application in reactions, and purification.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1][2][4]
Molecular Weight	208.21 g/mol	[1][4][5]
CAS Number	52267-39-7	[1][2][5]
Appearance	Colorless to light yellow/orange clear liquid	[1][5]
Boiling Point	125 °C at 0.5 mmHg[5] 333.5 °C at 760 mmHg[2]	[2][5]
Density	1.15 g/mL at 25 °C[5] 1.164 g/cm ³ [2]	[2][5]
Refractive Index (n _{20/D})	1.502[5] 1.507[2]	[2][5]
Flash Point	129.5 °C	[2]
Solubility	Slightly soluble in water	[6]
Purity (Assay)	Typically >90% or >96% (GC)	[1][5]
Common Impurities	<10% dimethyl malonate	[5][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **benzyl methyl malonate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are available and confirm the compound's structure.[4][8] The ¹H NMR spectrum shows characteristic signals for the methyl, methylene, and benzyl protons.
- Infrared (IR) Spectroscopy: IR spectral data for **benzyl methyl malonate** is available, which is useful for identifying the carbonyl (C=O) stretching frequencies of the ester groups.[9]
- Mass Spectrometry (MS): Mass spectrometry data is available for this compound.[9] In electron impact mass spectrometry of similar 2-substituted diethyl malonate derivatives, a primary fragmentation pathway involves the loss of the malonate moiety.[10] For benzyl-

containing malonates, a peak at $m/z = 91$, corresponding to the benzyl or tropylium ion, is a common feature.^[11]

Reactivity and Synthetic Applications

Benzyl methyl malonate is a key reagent in organic synthesis, primarily due to the reactivity of the α -carbon of the methylene group.

Core Reactivity: The protons on the carbon between the two carbonyl groups (the α -carbon) are acidic and can be readily removed by a base to form a stable enolate. This nucleophilic enolate is central to the synthetic utility of malonic esters.

Key Reactions:

- **Malonic Ester Synthesis:** **Benzyl methyl malonate** is an excellent substrate for the malonic ester synthesis. The process typically involves:
 - **Deprotonation:** Formation of the enolate using a suitable base (e.g., sodium ethoxide).
 - **Alkylation:** The enolate acts as a nucleophile, reacting with an alkyl halide (or other electrophile) to form a substituted malonic ester.
 - **Hydrolysis and Decarboxylation:** Saponification of the ester groups followed by heating in the presence of acid leads to the loss of carbon dioxide and the formation of a substituted carboxylic acid.
- **Knoevenagel Condensation:** It can participate in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a weak base, to form α,β -unsaturated compounds.^[12]
- **Intermediate in Complex Syntheses:** Its dual ester functionalities and active methylene group make it an indispensable intermediate for producing a variety of pharmaceutical and agrochemical products.^{[3][13]}

Experimental Protocols

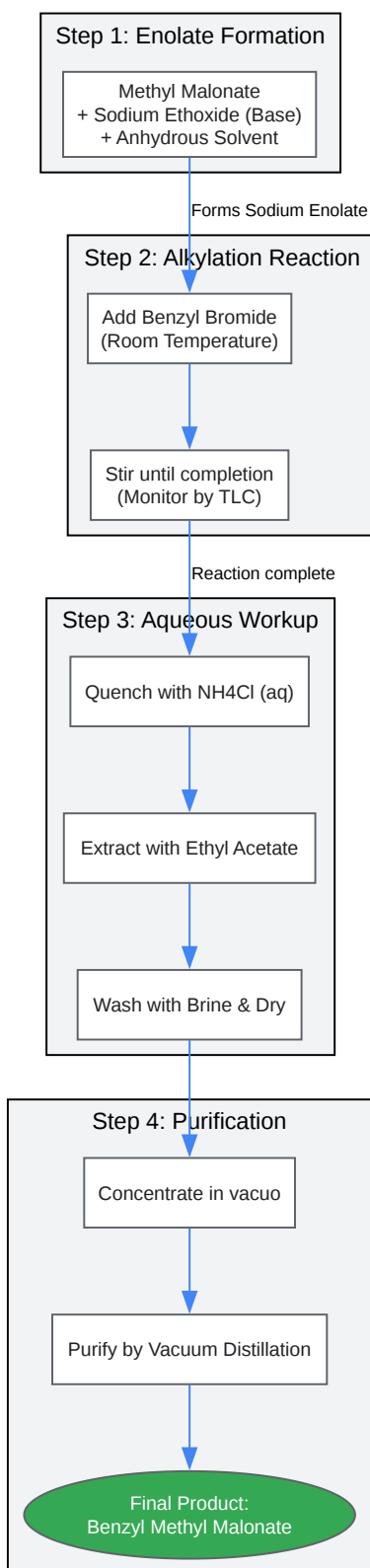
While specific proprietary synthesis methods may vary, the following sections outline generalized experimental methodologies relevant to **benzyl methyl malonate**.

Illustrative Synthesis of Benzyl Methyl Malonate

The synthesis of **benzyl methyl malonate** can be achieved via the mono-alkylation of a malonic acid precursor. A common route involves the reaction of methyl malonate with benzyl bromide.

Methodology:

- **Enolate Formation:** Dissolve methyl malonate in a suitable anhydrous solvent (e.g., ethanol or THF). Add one equivalent of a strong base, such as sodium ethoxide, portion-wise at 0 °C to form the sodium enolate.
- **Alkylation:** To the stirred solution of the enolate, add one equivalent of benzyl bromide dropwise, maintaining the temperature. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
- **Workup:** Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure **benzyl methyl malonate**.^[5]



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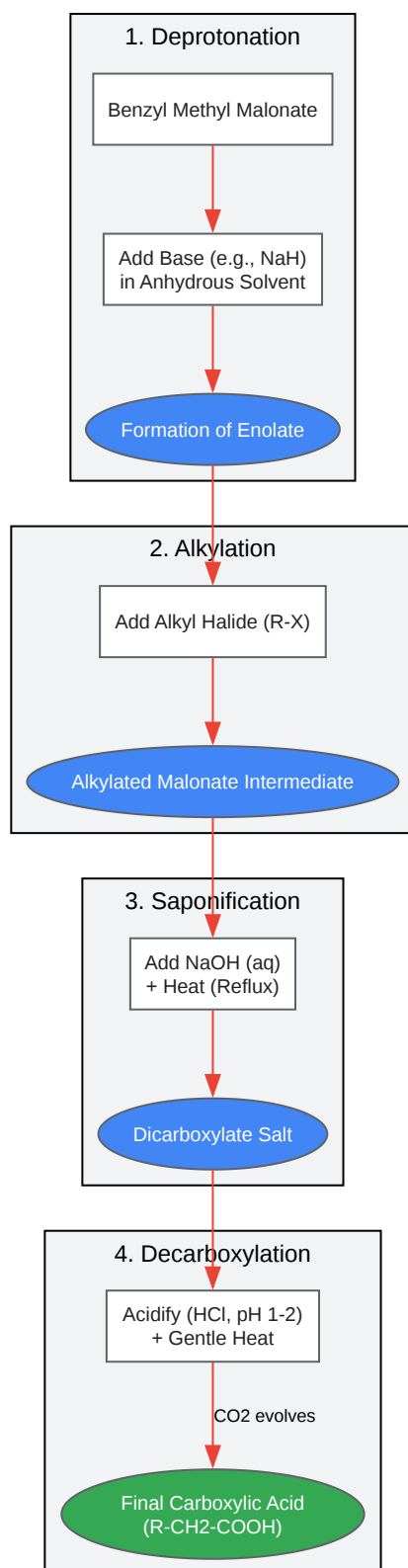
*Illustrative workflow for the synthesis of **benzyl methyl malonate**.*

General Protocol for Alkylation and Decarboxylation

This protocol describes a typical use case for **benzyl methyl malonate** in a malonic ester synthesis.

Methodology:

- **Deprotonation:** In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **benzyl methyl malonate** in an anhydrous solvent like THF. Cool the solution to 0 °C. Add a strong base (e.g., sodium hydride or sodium ethoxide) portion-wise. Allow the mixture to stir for 30-60 minutes.
- **Alkylation:** Add the desired alkyl halide (R-X) dropwise to the enolate solution at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.
- **Saponification:** After confirming the reaction's completion (via TLC or GC-MS), add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux to hydrolyze both ester groups.
- **Acidification & Decarboxylation:** Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the pH is ~1-2. Gently heat the acidic solution to promote decarboxylation, which is observed by the evolution of CO₂ gas.
- **Isolation:** After gas evolution ceases, cool the mixture and extract the desired carboxylic acid product with an appropriate organic solvent. The product can then be purified by standard methods such as recrystallization or chromatography.



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General workflow for alkylation and decarboxylation using **benzyl methyl malonate**.

Safety and Handling

Proper handling of **benzyl methyl malonate** is essential in a laboratory setting. The following information is derived from available safety data sheets.

Hazard Category	Description	Source(s)
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4]
GHS Signal Word	Warning	[4]
Personal Protective Equipment (PPE)	Eyeshields, gloves, N95 type dust mask (US).	[4][5]
Storage Class	10 - Combustible liquids.	[5][7]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.	[14]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.	[14]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.	[14]

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References

- 1. Benzyl Methyl Malonate | CymitQuimica [cymitquimica.com]
- 2. benzyl methyl malonate | 52267-39-7 [chemnet.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Benzyl 3-methyl propanedioate | C₁₁H₁₂O₄ | CID 572135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl methyl malonate 90 52267-39-7 [sigmaaldrich.com]
- 6. Benzyl methyl malonate, 95% | Fisher Scientific [fishersci.ca]
- 7. Benzyl methyl malonate 90 52267-39-7 [sigmaaldrich.com]
- 8. BENZYL METHYL MALONATE(52267-39-7) 1H NMR spectrum [chemicalbook.com]
- 9. BENZYL METHYL MALONATE(52267-39-7) IR Spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google Patents [patents.google.com]
- 13. Benzyl methyl malonate, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. fishersci.com [fishersci.com]
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